1-(4-Methoxyphenyl)-4-piperidin-3-ylpiperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-4-piperidin-3-ylpiperazine can be synthesized through several methods, including the following:
Nucleophilic Substitution Reaction: This involves the reaction of 4-methoxyphenyl piperazine with 3-piperidinyl chloride in the presence of a suitable base, such as triethylamine, to form the desired compound.
Reductive Amination: This method involves the reaction of 4-methoxyphenyl piperazine with 3-piperidinone in the presence of a reducing agent, such as sodium cyanoborohydride, to form the target compound.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-piperidin-3-ylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-(4-hydroxyphenyl)-4-piperidin-3-ylpiperazine.
Reduction: The piperazine ring can be reduced to form a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: 1-(4-hydroxyphenyl)-4-piperidin-3-ylpiperazine
Reduction Products: Piperidine derivatives
Substitution Products: Various substituted piperazines and piperidines
Scientific Research Applications
1-(4-Methoxyphenyl)-4-piperidin-3-ylpiperazine has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules and cellular processes.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-4-piperidin-3-ylpiperazine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors in the central nervous system, modulating neurotransmitter activity and influencing physiological responses.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-piperidin-3-ylpiperazine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine:
4-Methoxyphenylpiperidine: This compound features a piperidine ring instead of a piperazine ring, leading to distinct chemical behavior and applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-piperidin-3-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-20-16-6-4-14(5-7-16)18-9-11-19(12-10-18)15-3-2-8-17-13-15/h4-7,15,17H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYZBNBOVBIAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCCNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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